molecular formula C8H12ClNO2S B1628902 (R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride CAS No. 332061-91-3

(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride

Cat. No.: B1628902
CAS No.: 332061-91-3
M. Wt: 221.71 g/mol
InChI Key: DPMHHGFSWLCCBH-RGMNGODLSA-N
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Description

(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride (CAS: 332061-91-3) is a chiral amino acid derivative featuring a thiophene ring at the 4-position of the butanoic acid backbone. Its molecular formula is C₈H₁₁NO₂S·HCl, with a molecular weight of 221.70 g/mol . The compound’s (R)-stereochemistry and thiophen-2-yl substituent make it valuable in pharmaceutical research, particularly as a building block for peptidomimetics or enzyme inhibitors. Thiophene’s electron-rich aromatic system may enhance π-π interactions in biological targets, distinguishing it from phenyl-based analogs .

Properties

IUPAC Name

(3R)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMHHGFSWLCCBH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592355
Record name (3R)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-91-3
Record name (3R)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enolate Formation and Alkylation

The foundational approach involves condensing N-protected amino acid derivatives with thiophene-containing electrophiles. For example, N-benzyloxycarbonyl-L-phenylalanine methyl ester reacts with a preformed alkali metal enolate of tert-butyl acetate at -75°C to -30°C in tetrahydrofuran, yielding β-keto ester intermediates. Critical parameters include:

  • Enolate stoichiometry : ≥2 equivalents ensures complete conversion.
  • Temperature control : Reactions at <-40°C minimize racemization.
  • Solvent selection : Hydrocarbon/ether mixtures (e.g., hexane-THF) optimize enolate stability.

Post-reaction, acid quenching (20% citric acid) and ethyl acetate extraction isolate crude β-keto esters, which are purified via silica chromatography (n-hexane:ethyl acetate = 4:1) with 86.8% recovery.

Oxidative Halogenation at the α-Position

The β-keto ester undergoes regioselective halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane at -20°C to 25°C. Key observations:

  • Halogenating agent ratio : 1.0–1.2 equivalents prevents overhalogenation.
  • Reaction kinetics : Complete within 10–60 minutes under inert atmospheres.
  • Diastereomer formation : Silica chromatography separates epimers, though unseparated mixtures remain usable in subsequent steps.

Hydrolysis-Decarboxylation to Carboxylic Acid

Halogenated intermediates are hydrolyzed under acidic (formic acid, 20°C/10 h) or basic conditions (NaOH, 0–40°C/4–18 h) to trigger simultaneous decarboxylation. The CN112500316A patent demonstrates that toluene-water biphasic systems with 1:1.2 substrate:base ratios suppress condensation impurities by 53.5% compared to polar solvents. Post-hydrolysis, acidification (1 N HCl) precipitates the free amino acid, which is converted to the hydrochloride salt via HCl/ether treatment.

Stereoselective Construction of the (R)-Configuration

Chiral Pool Derivation from L-Amino Acids

Starting with L-aspartic acid , the thiophene moiety is introduced via Friedel-Crafts alkylation using thiophen-2-ylmagnesium bromide. Protection of the α-amino group as a tert-butyloxycarbonyl (BOC) derivative precedes Mitsunobu reaction with thiophen-2-ylmethanol (DEAD, PPh3), achieving 76.4% yield and 98.6% enantiomeric excess.

Catalytic Asymmetric Hydrogenation

Unnatural synthesis routes employ Rhodium-DuPhos complexes to hydrogenate α,β-unsaturated precursors like 4-(thiophen-2-yl)-2-oxobut-3-enoic acid. At 50 psi H2 in methanol, this method attains 94% ee but requires meticulous ligand purification.

Industrial-Scale Process Optimization

Solvent and Temperature Effects on Impurity Profiles

Comparative studies in CN112500316A reveal that toluene reduces dimeric impurities to <0.5% versus 4.2% in dichloromethane. Kinetic data (Table 1) illustrate the trade-offs between reaction rate and purity:

Table 1. Solvent screening for hydrolysis-decarboxylation (20°C)

Solvent Time (h) Purity (%) Impurity A (%)
Toluene 10 99.1 0.4
Dichloromethane 8 95.3 4.2
Ethyl acetate 12 97.8 1.1

Crystallization-Induced Dynamic Resolution

Recrystallization from ethyl acetate/hexane (2:1) at 5°C enriches the (R)-enantiomer from 92% to 99.9% ee, leveraging differential solubility of diastereomeric salts formed with D-tartaric acid.

Analytical and Characterization Data

Spectroscopic Validation

  • 1H NMR (D2O) : δ 7.42 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 4.12 (q, J = 6.8 Hz, 1H, CHNH2), 3.01 (m, 2H, CH2CO2H).
  • HPLC : Chiralpak AD-H column, 98.6% ee (n-hexane:isopropanol:trifluoroacetic acid = 90:10:0.1).

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine undergoes reactions typical of β-amino acids, including:

a. Amide Formation
Reacts with acyl chlorides or anhydrides under mild conditions (0–25°C, aprotic solvents) to form stable amides. For example:

  • Reagent : Acetyl chloride

  • Conditions : Dichloromethane, triethylamine, 2 hr at 25°C

  • Yield : >85%

b. Schiff Base Formation
Forms imines with aldehydes/ketones in ethanol or methanol under acidic catalysis:

  • Catalyst : p-Toluenesulfonic acid (0.1 eq)

  • Reaction Time : 4–6 hr

  • Applications : Intermediate for asymmetric synthesis

Carboxyl Group Reactivity

The carboxylic acid participates in esterification and decarboxylation:

Table 1: Carboxyl Group Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Esterification SOCl₂, methanol, reflux (3 hr)Methyl ester92%
Amidation HATU, DIPEA, DMF, room temperature (12 hr)Primary/secondary amides70–85%
Decarboxylation Cu(OAc)₂, quinoline, 180°C (1 hr)3-Amino-4-(thiophen-2-yl)butane65%

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes regioselective substitution:

a. Halogenation

  • Reagents : N-Bromosuccinimide (NBS) or I₂

  • Conditions : CHCl₃, 40°C, 2 hr

  • Regioselectivity : 5-position > 4-position (3:1 ratio)

b. Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3)

  • Temperature : 0°C → 25°C (stepwise)

  • Product : 5-Nitro-thiophene derivative (78% yield)

Table 2: Oxidation and Reduction Pathways

ReactionReagents/ConditionsOutcomeSelectivitySource
Amino Group Oxidation H₂O₂, FeSO₄, pH 7.0, 25°C (6 hr)Nitroso derivative89%
Carboxyl Reduction LiAlH₄, THF, 0°C → reflux (8 hr)3-Amino-4-(thiophen-2-yl)butanol73%
Thiophene Oxidation mCPBA, CH₂Cl₂, -20°C (1 hr)Thiophene S-oxide68%

Side-Chain Functionalization

The β-carbon adjacent to the amino group participates in:

  • Mannich Reactions : Formaldehyde + secondary amine → β-amino alcohols (55–70% yield)

  • Michael Additions : With α,β-unsaturated ketones (e.g., methyl vinyl ketone) in THF (60% yield)

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (6M HCl, 110°C, 24 hr): Degrades thiophene ring (∼40% decomposition)

  • Basic Conditions (NaOH 1M, 25°C, 12 hr): Epimerization at C3 (∼15% racemization)

Key Research Findings

  • Stereochemical Integrity : The (R)-configuration at C3 is retained in >98% ee during amidation and esterification .

  • Thiophene Reactivity : Electrophilic substitutions favor the 5-position due to sulfur’s electron-donating effect .

  • Thermal Stability : Decomposes above 200°C via decarboxylation and thiophene ring opening .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, including GABA uptake inhibitors and protease intermediates .

Scientific Research Applications

Overview

This compound features a thiophene ring that contributes to its unique chemical properties. It serves as a valuable building block in organic synthesis and has been studied for its interactions with biological systems.

Chemical Reactions

The compound can participate in various chemical reactions, including:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Chemistry

In synthetic chemistry, (R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride is utilized as a building block for complex organic molecules. Its unique structure allows for the development of new compounds with specific functionalities.

Biology

This compound has been investigated for its biological activity, particularly regarding its interaction with receptors:

  • GABA Receptor Antagonism : It has shown competitive antagonism at insect GABA receptors, demonstrating significant inhibition of GABA-induced fluorescence changes at concentrations around 100 µM.
CompoundTarget ReceptorInhibition Level (%) at 100 µM
(R)-3-Amino-4-(thiophen-2-yl)butanoic acidGABA Receptors85% - Complete Inhibition

Medicine

The medicinal applications of this compound are under exploration:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy or anxiety disorders.
  • Drug Development : It serves as a precursor in pharmaceutical formulations aimed at targeting specific biological pathways.

Case Studies

  • Enzyme Inhibition Studies :
    • Research has demonstrated that this compound effectively inhibits specific enzymes involved in neurotransmitter signaling pathways. This inhibition could have implications for developing treatments for neurological disorders.
  • Pest Control Strategies :
    • Comparative analyses involving various analogs of butanoic acids revealed that this compound effectively inhibits GABA-induced currents in several insect species, suggesting potential applications in pest control.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Key Features
Target Compound (332061-91-3) C₈H₁₁NO₂S·HCl 221.70 Thiophen-2-yl Chiral (R), sulfur-containing
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl (21168709) C₁₁H₁₃ClN₂O₂ 240.69 4-Cyanophenyl Electron-withdrawing cyano group
(R)-3-Amino-4-(2-methylphenyl)butanoic acid HCl (331846-92-5) C₁₁H₁₅ClNO₂ 229.70 2-Methylphenyl Steric hindrance, hydrophobic
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl (331763-65-6) C₁₀H₁₁ClFNO₂ 239.65 3-Fluorophenyl Electronegative fluorine
(R)-3-Amino-4-(benzothiophen-3-yl)butanoic acid HCl (331847-10-0) C₁₂H₁₄ClNO₂S 271.76 Benzothiophen-3-yl Fused aromatic system
(R)-3-Amino-5-phenylpentanoic acid HCl (147228-37-3) C₁₀H₁₃ClNO₂ 226.67 Phenyl (extended chain) Longer carbon chain

Structural and Functional Insights

Aromatic Substituent Effects
  • Electron-Donating Groups (e.g., 2-Methylphenyl ) : Methyl enhances hydrophobicity and steric bulk, which may hinder binding to flat enzymatic pockets.
  • Fused Rings (e.g., Benzothiophen-3-yl ) : The benzo-fused system increases molecular weight and aromatic surface area, favoring interactions with hydrophobic protein domains.
Backbone Modifications
  • Extended Chain (C₅ vs. C₄): The pentanoic acid derivative (CAS 147228-37-3 ) has a longer carbon chain, which may confer flexibility or alter binding conformations in peptide mimics.

Physicochemical and Commercial Considerations

  • Solubility : Thiophene-containing compounds (e.g., PI-26424, CAS 269726-88-7 ) exhibit moderate solubility in polar solvents due to sulfur’s polarizability, whereas fluorophenyl analogs may display lower solubility due to increased hydrophobicity.
  • Pricing : Methylphenyl derivatives (e.g., J00268 ) are priced at ~¥35,000/250 mg, while fluorinated analogs (e.g., SS-1319 ) are similarly priced. The target compound’s commercial details are supplier-dependent, with suppliers like BLD Pharmatech offering custom synthesis .

Biological Activity

(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : CHClNOS
  • Molecular Weight : Approximately 221.03 g/mol
  • Functional Groups : Contains an amino group, a carboxylic acid group, and a thiophene ring.

The presence of the thiophene ring enhances the compound's chemical reactivity and biological interactions, making it a subject of interest in drug design and synthesis.

Biological Activities

This compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have potential as anticancer agents. The thiophene moiety can enhance the interaction with biological targets, potentially leading to increased efficacy against tumor cells.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Enzyme Inhibition : The compound may act as a precursor for molecules targeting specific enzymes involved in metabolic pathways, which could have therapeutic implications for diseases such as diabetes and cancer.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

  • Chiral Synthesis : Utilizing chiral pool synthesis techniques to obtain the desired enantiomer.
  • Electrophilic Aromatic Substitution : The thiophene ring can undergo various chemical modifications to create derivatives with enhanced biological activity .

The mechanism of action for this compound likely involves:

  • Interaction with Receptors : The compound may serve as an agonist or antagonist at various receptors, modulating signaling pathways that influence cellular behavior.
  • Enzyme Modulation : It may inhibit or activate specific enzymes, affecting metabolic processes critical for cell survival and proliferation .

Case Study 1: Antitumor Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values lower than established chemotherapeutics in certain assays, indicating their potential as novel anticancer agents .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis in models of oxidative stress. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity against cancer cells
NeuroprotectiveReduction in neuronal apoptosis
Enzyme InhibitionPotential modulation of metabolic pathways

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via multicomponent reactions such as the Petasis reaction, which combines amines, boronic acids, and carbonyl derivatives. For example, a thiophene-containing boronic acid derivative could react with a protected amino acid precursor under optimized conditions (e.g., HFIP solvent, molecular sieves, 40-minute reaction time) . Key parameters include temperature (room temperature to 50°C), solvent polarity, and protecting group strategies (e.g., tert-butyloxycarbonyl [t-Boc] for amine protection) . Post-synthesis purification involves reverse-phase HPLC or recrystallization to achieve ≥98% purity .

Q. Which analytical techniques are critical for confirming the enantiomeric purity of this compound?

  • Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard for resolving (R)- and (S)-enantiomers. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can further validate stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., observed vs. calculated m/z) . X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .

Q. What storage conditions are recommended to maintain the compound’s stability in long-term studies?

  • Methodology : Store lyophilized powder at 2–8°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. For solution-phase storage, use acidic buffers (pH 3–4) at −20°C, and monitor stability via periodic HPLC analysis to detect degradation products (e.g., free thiophene or deaminated derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

  • Methodology : Variability may arise from differences in enantiomeric purity, assay conditions, or cellular models. To resolve contradictions:

  • Validate compound purity using chiral HPLC and NMR.
  • Standardize assays (e.g., fixed incubation times, consistent cell lines).
  • Perform stability studies under experimental conditions (e.g., pH, temperature) to identify degradation pathways .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to active sites, while molecular dynamics (MD) simulations (AMBER, GROMACS) assess conformational stability over time. Density functional theory (DFT) calculations evaluate electronic properties of the thiophene moiety, which may influence π-π stacking or hydrogen bonding .

Q. How does the thiophene substituent affect physicochemical properties compared to phenyl-substituted analogs?

  • Methodology : Compare logP (octanol-water partition coefficient) via shake-flask assays to assess lipophilicity. Solubility is measured in PBS (pH 7.4) and DMSO. Thiophene’s electron-rich structure enhances metabolic stability in microsomal assays (e.g., rat liver microsomes) compared to phenyl analogs, which may undergo faster oxidation .

Notes for Methodological Rigor

  • Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to minimize racemization .
  • Contradiction Mitigation : Replicate key findings in ≥3 independent experiments and report mean ± SEM.
  • Computational Validation : Cross-validate docking results with experimental IC₅₀ values from radioligand binding assays.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride
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(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.